molecular formula C16H23NO2 B1379499 Tert-butyl 2-(piperidin-4-yl)benzoate CAS No. 1803600-82-9

Tert-butyl 2-(piperidin-4-yl)benzoate

Cat. No.: B1379499
CAS No.: 1803600-82-9
M. Wt: 261.36 g/mol
InChI Key: MSIVIXJYKQQBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tert-butyl 2-(piperidin-4-yl)benzoate is a compound that is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound interacts with its targets by forming a ternary complex with the target protein and the E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, such as this compound, can impact the 3D orientation of the degrader and thus the formation of the ternary complex .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein degradation. By promoting the degradation of specific target proteins, this compound can influence various cellular processes depending on the function of the target protein .

Pharmacokinetics

The optimization of these properties is a key aspect of PROTAC development .

Result of Action

The result of the action of this compound, as part of a PROTAC, is the degradation of the target protein. This can lead to a variety of molecular and cellular effects depending on the role of the target protein .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound and its ability to form the ternary complex necessary for its action .

Biochemical Analysis

Biochemical Properties

Tert-butyl 2-(piperidin-4-yl)benzoate plays a significant role in biochemical reactions, particularly as a semi-flexible linker in the development of PROTAC (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of ternary complexes that lead to the degradation of target proteins. The nature of these interactions involves the binding of this compound to specific proteins, thereby influencing their stability and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the degradation of specific proteins within cells, thereby altering cellular processes such as proliferation, apoptosis, and differentiation . These effects are mediated through its interactions with cellular proteins and enzymes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a linker in PROTACs, facilitating the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism of action is crucial for the selective degradation of disease-causing proteins, making this compound a valuable tool in therapeutic research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in cellular processes, highlighting the importance of monitoring its stability and activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as targeted protein degradation and modulation of cellular processes. At higher doses, this compound may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The specific enzymes and pathways involved in the metabolism of this compound are critical for understanding its biochemical properties and potential effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures influences its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(piperidin-4-yl)benzoate typically involves the esterification of 2-(piperidin-4-yl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be summarized as follows: [ \text{2-(piperidin-4-yl)benzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(piperidin-4-yl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(piperidin-4-yl)benzoate is unique due to its specific structural features, which allow it to serve as a versatile intermediate in various synthetic pathways. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields highlight its significance in research and industry .

Properties

IUPAC Name

tert-butyl 2-piperidin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)14-7-5-4-6-13(14)12-8-10-17-11-9-12/h4-7,12,17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIVIXJYKQQBCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-82-9
Record name tert-butyl 2-(piperidin-4-yl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(piperidin-4-yl)benzoate
Reactant of Route 2
Tert-butyl 2-(piperidin-4-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2-(piperidin-4-yl)benzoate
Reactant of Route 4
Tert-butyl 2-(piperidin-4-yl)benzoate
Reactant of Route 5
Tert-butyl 2-(piperidin-4-yl)benzoate
Reactant of Route 6
Tert-butyl 2-(piperidin-4-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.